Cas no 2171469-94-4 (2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid)

2-{5-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a pyridine-acetic acid core and a pent-4-ynamido linker. This compound is designed for peptide synthesis and bioconjugation applications, offering a reactive alkyne group for click chemistry modifications. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. Its structural features facilitate the incorporation of functionalized pyridine motifs into peptides or biomolecules, enhancing their utility in targeted drug delivery, molecular probes, or material science. The compound’s stability and defined reactivity profile make it a valuable intermediate for advanced chemical and biochemical research.
2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid structure
2171469-94-4 structure
Product name:2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid
CAS No:2171469-94-4
MF:C27H23N3O5
Molecular Weight:469.488626718521
CID:6592748
PubChem ID:165548035

2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid
    • 2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
    • EN300-1511561
    • 2171469-94-4
    • インチ: 1S/C27H23N3O5/c1-2-7-24(26(33)29-18-13-12-17(28-15-18)14-25(31)32)30-27(34)35-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h1,3-6,8-13,15,23-24H,7,14,16H2,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: HJOSKJFHWSUIAC-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1C=NC(CC(=O)O)=CC=1)=O)CC#C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 469.16377084g/mol
  • 同位素质量: 469.16377084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 801
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 118Ų

2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1511561-5000mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
5000mg
$9769.0 2023-09-27
Enamine
EN300-1511561-10000mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
10000mg
$14487.0 2023-09-27
Enamine
EN300-1511561-1.0g
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
1g
$0.0 2023-06-05
Enamine
EN300-1511561-50mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
50mg
$2829.0 2023-09-27
Enamine
EN300-1511561-100mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
100mg
$2963.0 2023-09-27
Enamine
EN300-1511561-500mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
500mg
$3233.0 2023-09-27
Enamine
EN300-1511561-2500mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
2500mg
$6602.0 2023-09-27
Enamine
EN300-1511561-1000mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
1000mg
$3368.0 2023-09-27
Enamine
EN300-1511561-250mg
2-{5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]pyridin-2-yl}acetic acid
2171469-94-4
250mg
$3099.0 2023-09-27

2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid 関連文献

2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acidに関する追加情報

Introduction to 2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid (CAS No. 2171469-94-4)

2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid (CAS No. 2171469-94-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridine and features a unique combination of functional groups, including an acetylene moiety, an amide linkage, and a fluorenyl group. The intricate structure of this compound makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The fluorenyl methoxycarbonyl (Fmoc) protecting group is a key feature of this compound. Fmoc is widely used in peptide synthesis due to its ease of removal under mild conditions and its ability to protect the amino group from unwanted reactions. The presence of this protecting group in 2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid suggests that it may be used as an intermediate in the synthesis of more complex peptides or peptidomimetics. These compounds are often designed to mimic the biological activity of natural peptides while offering improved stability and pharmacokinetic properties.

The acetylene moiety in the compound's structure is another noteworthy feature. Acetylenes are known for their ability to participate in various chemical reactions, such as click chemistry, which has become a powerful tool in the synthesis of complex molecules and the functionalization of surfaces. In the context of medicinal chemistry, acetylenes can be used to introduce additional functionality or to link the compound to other biomolecules, such as antibodies or nanoparticles, for targeted drug delivery.

The pyridine ring in 2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid contributes to the compound's overall electronic properties and reactivity. Pyridine derivatives are widely studied for their potential as bioactive molecules due to their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The presence of a carboxylic acid group further enhances the compound's versatility by allowing it to form salts or esters, which can modulate its solubility and bioavailability.

Recent research has highlighted the potential applications of compounds with similar structures in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that pyridine derivatives with acetylene moieties showed promising activity against cancer cells by inhibiting specific signaling pathways involved in tumor growth and metastasis. Another study in Bioorganic & Medicinal Chemistry Letters demonstrated that Fmoc-containing compounds could be used as prodrugs, which are inactive precursors that are converted into active drugs within the body through metabolic processes.

In addition to its potential as a therapeutic agent, 2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid may also find applications in diagnostic imaging and biosensing. The fluorenyl group can be used as a fluorescent label, allowing for real-time monitoring of biological processes or interactions between molecules. This property makes it particularly useful in high-throughput screening assays and other analytical techniques.

The synthesis of 2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-y namidopyridin - 2 - y l }acetic acid typically involves multiple steps, including the formation of the Fmoc protecting group, the introduction of the acetylene moiety, and the construction of the pyridine ring. Advanced synthetic methods and catalysts have been developed to improve the efficiency and yield of these reactions, making it possible to produce this compound on a larger scale for further research and development.

In conclusion, 2-{5 - 2 - ({( 9 H - fluoren - 9 - y l )methoxycarbonyl }amino )pent - 4 - ynamidopyridin - 2 - y l }acetic acid (CAS No . 2171469 - 94 - 4) is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it suitable for a wide range of applications, from drug discovery and development to diagnostic imaging and biosensing. Ongoing research continues to explore new ways to harness its properties for practical use in various fields.

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